tert-Butyl rosuvastatin
Description
Context as a Key Intermediate in Rosuvastatin (B1679574) Calcium Synthesis
The synthesis of rosuvastatin calcium, the active pharmaceutical ingredient (API) in Crestor®, is a complex multi-step process. Tert-butyl rosuvastatin emerges as a crucial intermediate in several synthetic routes. google.comgoogle.com Its formation allows for the strategic construction of the rosuvastatin molecule, protecting the carboxylic acid group as a tert-butyl ester during preceding chemical transformations. This protective strategy is vital for achieving the desired stereochemistry and purity of the final product.
The general synthetic pathway involves the coupling of two main fragments: the pyrimidine (B1678525) core and the chiral side chain. One of the most common approaches utilizes a Wittig-type olefination reaction between a pyrimidine-derived phosphonium (B103445) ylide and a chiral side-chain aldehyde. scirp.org In many patented and practiced syntheses, this side chain is a tert-butyl ester derivative, leading directly to the formation of this compound. wjpmr.com Subsequent deprotection, typically through acid-catalyzed hydrolysis, removes the tert-butyl group to yield rosuvastatin, which is then converted to its calcium salt. google.comgoogle.com
The use of this compound as an intermediate offers several advantages in large-scale production, including improved solubility in organic solvents and facilitation of purification steps. Various synthetic methodologies have been developed to optimize the production of this key intermediate, aiming for higher yields, stereoselectivity, and more environmentally benign processes. patsnap.comresearchgate.net
Significance as a Related Substance or Impurity of Rosuvastatin
In the context of pharmaceutical quality control, this compound is classified as a process-related impurity of rosuvastatin. chemicalbook.comrxnchem.com Its presence in the final API can arise from incomplete hydrolysis of the tert-butyl ester during the deprotection step. Regulatory agencies like the FDA and EMA have stringent guidelines for the control of impurities in drug substances, making the detection and quantification of this compound a critical aspect of the manufacturing process.
The presence of even small amounts of this impurity can potentially impact the safety and efficacy of the final drug product. Therefore, robust analytical methods are required to ensure that the levels of this compound in rosuvastatin calcium are below the specified limits. synthinkchemicals.com These methods are essential for batch release testing and stability studies of the API and its formulated products.
Overview of its Academic Research Relevance in Modern Pharmaceutical Development
The academic and industrial research surrounding this compound is primarily focused on two key areas: the development of more efficient and sustainable synthetic routes and the advancement of analytical techniques for its detection and control.
In the analytical realm, there is ongoing research to develop more sensitive, specific, and rapid methods for the identification and quantification of this compound as an impurity. unesp.breresearchco.com Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection are commonly employed. unesp.brjocpr.com The development of these methods is crucial for ensuring the quality and safety of rosuvastatin calcium available to patients worldwide. Furthermore, the study of impurities like this compound contributes to a deeper understanding of the degradation pathways of the drug and helps in the development of more stable formulations. ekb.eg
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36FN3O6S/c1-16(2)23-21(13-12-19(31)14-20(32)15-22(33)36-26(3,4)5)24(17-8-10-18(27)11-9-17)29-25(28-23)30(6)37(7,34)35/h8-13,16,19-20,31-32H,14-15H2,1-7H3/b13-12+/t19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHZGLLGELSZAF-OKLSWEBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36FN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467120 | |
| Record name | tert-Butyl rosuvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355806-00-7 | |
| Record name | 1,1-Dimethylethyl (3R,5S,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355806-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl rosuvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Tert Butyl Rosuvastatin
Role as a Strategic Intermediate in Rosuvastatin (B1679574) Calcium Synthesis
Tert-butyl rosuvastatin is a key precursor in the industrial synthesis of rosuvastatin calcium. scirp.orgscispace.comresearchgate.net Its structure contains the complete carbon skeleton of rosuvastatin, with the carboxylic acid functional group protected as a tert-butyl ester and the diol as an acetonide. This protection strategy allows for selective manipulations of other parts of the molecule. The tert-butyl ester is typically hydrolyzed in the final stages of the synthesis to yield the active pharmaceutical ingredient, rosuvastatin calcium. wisdomlib.orggoogle.comgoogleapis.com The use of this compound as an intermediate allows for purification at this stage, which is crucial for achieving the high purity required for the final drug substance. scispace.com
Elucidation of Reaction Mechanisms and Pathways for this compound Formation
The formation of this compound is a critical step that has been approached through various synthetic routes. The choice of methodology often depends on factors such as efficiency, stereoselectivity, and scalability.
Wittig Condensation Reactions in its Primary Synthetic Routes
The Wittig reaction is a cornerstone in many synthetic routes to this compound. scirp.orgnih.govoalib.com This reaction typically involves the coupling of a phosphorus ylide derived from the pyrimidine (B1678525) portion of the molecule with an aldehyde representing the side chain. thieme-connect.comscirp.orgoalib.com For instance, [[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]triphenylphosphonium bromide is reacted with tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate under basic conditions to form the acetonide-protected tert-butyl ester of rosuvastatin. scirp.orgasianpubs.org While effective, a significant drawback of the Wittig reaction is the potential formation of the undesired Z-isomer, which necessitates purification steps to isolate the desired E-isomer. google.com
| Reactant 1 | Reactant 2 | Key Reagents | Product | Ref |
| [[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5 pyrimidinyl]methyl] triphenyl-bromide | Tert-butyl 2-[(4R,6S)-6-Formyl-2,2-dimethyl-1,3-dioxan-4-yl) acetate | Potassium carbonate, DMSO | Acetonide protected tert-butyl ester of rosuvastatin | scirp.org |
| Diphenyl {4-(4-fluorophenyl)-6-isopropyl-2[methyl(methylsulfonyl)amino]pyrimidin-5-yl- methyl}phosphineoxide | tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate | Base | Acetonide protected tert-butyl ester | wjpmr.com |
| Reactant 1 | Reactant 2 | Reaction Type | Key Advantage | Ref |
| Pyrimidine sulfone | Chiral aldehyde side-chain | Julia-Kocienski Olefination | High E-stereoselectivity | googleapis.comresearchgate.net |
| Compound 3 (oxidized 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) derivative) | Pyrimidine aldehyde (Compound 4) | Julia-Kocienski Olefination | High reaction selectivity, avoids phosphine (B1218219) byproducts | google.com |
Characterization of Intermediate Derivatization and Functional Group Interconversions
The synthesis of this compound involves a series of intermediate derivatizations and functional group interconversions. The starting materials often undergo several transformations to introduce the necessary functional groups and protecting groups. For example, the chiral diol side chain is often derived from precursors like (S)-3-hydroxy-4-chlorobutyronitrile through a sequence of condensation, reduction, and hydroxyl protection steps. google.com The pyrimidine core is also assembled through a series of reactions to install the fluorophenyl, isopropyl, and sulfonamido groups. scispace.com After the key coupling reaction (Wittig or Julia olefination), the acetonide protecting group on the diol is typically removed under acidic conditions to yield rosuvastatin tert-butyl ester. wisdomlib.orggoogle.com
Advanced Strategies for Stereochemical Control and Enantioselective Synthesis
Achieving the correct stereochemistry at the two chiral centers (3R and 5S) in the side chain is paramount for the biological activity of rosuvastatin. thieme-connect.com Advanced strategies focus on establishing these chiral centers early in the synthesis with high enantiomeric and diastereomeric purity.
One approach involves the use of chiral starting materials, such as D-glucose, to synthesize the side-chain precursor. thieme-connect.com Another powerful strategy is the use of biocatalysis. nih.govresearchgate.netacs.org Ketoreductases (KREDs) have been successfully employed for the stereoselective reduction of a ketoester to furnish the key chiral alcohol intermediate, tert-butyl (R)-3-hydroxyl-5-hexenoate, with high enantiomeric excess (>99.9% ee). researchgate.netacs.orgacs.org This biocatalytic approach often operates under mild conditions and avoids the use of cryogenic temperatures required in some chemical reduction methods. researchgate.netacs.org Aldolase-catalyzed processes have also been developed for the enantioselective synthesis of statin intermediates, creating the two stereogenic centers with high precision. pnas.org
| Method | Key Enzyme/Reagent | Intermediate Produced | Key Outcome | Ref |
| Biocatalytic Reduction | Ketoreductase (KRED) | tert-Butyl (R)-3-hydroxyl-5-hexenoate | >99.9% enantiomeric excess | researchgate.netacs.orgacs.org |
| Asymmetric Synthesis | Carbonyl reductase | tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | High stereoselectivity | nih.gov |
| Aldolase-Catalyzed Process | Deoxyribose-phosphate aldolase (B8822740) (DERA) | Statin intermediate with two stereogenic centers | >99.9% enantiomeric excess, 96.6% diastereomeric excess | pnas.org |
Process Optimization and Integration of Green Chemistry Principles in Industrial-Scale Production
In recent years, there has been a significant push to make the industrial production of pharmaceuticals like rosuvastatin more environmentally friendly and cost-effective. researchgate.netnih.govmdpi.com This has led to process optimization and the integration of green chemistry principles into the synthesis of this compound.
Advanced Analytical Characterization and Quantification of Tert Butyl Rosuvastatin
Chromatographic Techniques for High-Resolution Separation and Quantification
Chromatography is the cornerstone for the analysis of tert-Butyl rosuvastatin (B1679574), enabling both the quantification of its content (assay) and the detection and quantification of related impurities. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high performance liquid chromatography (UPLC), are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) Methodologies for Assay and Impurity Profiling
Reversed-phase HPLC (RP-HPLC) is a robust and widely adopted method for the assay and impurity profiling of Rosuvastatin and its intermediates, including tert-Butyl rosuvastatin. These methods typically utilize octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) stationary phases, which separate compounds based on their hydrophobicity.
The mobile phase in these methods is generally a mixture of an aqueous component (often a buffer or acidified water) and an organic modifier like acetonitrile (B52724) or methanol (B129727). unesp.br Adjusting the pH of the aqueous phase is crucial; since Rosuvastatin is an acidic compound (pKa ≈ 4.6), a lower pH (e.g., 3.5) ensures it remains in its non-ionized form, leading to better retention and peak shape. unesp.brnih.gov The detection wavelength is commonly set around 242 nm, which corresponds to a UV absorbance maximum for the molecule. ijpda.orgnih.gov
Detailed research findings have established various HPLC conditions for the analysis of Rosuvastatin and its related substances. For instance, a stability-indicating assay was developed using a YMC C8 column with a mobile phase of acetonitrile and water (pH 3.5 with phosphoric acid) at a 40:60 v/v ratio, achieving a retention time of approximately 5.2 minutes for the parent compound. nih.gov Another method employed a Nucleodur C8 column with a mobile phase of 0.1M formic acid and methanol (25:75, v/v) for optimal separation. nih.gov
Table 1: Examples of HPLC Methodologies for Rosuvastatin and Impurity Analysis
| Parameter | Method 1 nih.gov | Method 2 nih.gov | Method 3 |
|---|---|---|---|
| Stationary Phase | YMC C8 (150x4.6 mm, 5 µm) | Nucleodur C8 (250x4.6 mm, 5 µm) | Enable C18 G (250x4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (40:60, v/v), pH 3.5 with H₃PO₄ | 0.1M Formic Acid:Methanol (25:75, v/v) | Acetonitrile:1% Acetic Acid (80:20, v/v) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 242 nm | 280 nm | 252 nm |
| Run Time | ~10 min | Not Specified | Not Specified |
Ultra-High Performance Liquid Chromatography (UPLC) Applications for Enhanced Speed and Resolution
UPLC represents a significant advancement over conventional HPLC, utilizing columns packed with sub-2 µm particles. nih.gov This technology operates at higher pressures, allowing for increased mobile phase linear velocities, which dramatically enhances resolution, sensitivity, and, most notably, the speed of analysis. nih.govijcrt.org
For this compound and related compounds, UPLC methods provide baseline separation of all potential organic impurities in significantly shorter run times, often less than 15 minutes. nih.gov A common stationary phase for these applications is the Acquity UPLC BEH C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm). nih.govnih.gov These methods are highly selective and can separate structurally similar impurities, which is crucial for quality control. nih.gov For instance, a UPLC method was developed that successfully separated all organic related substances listed in the European Pharmacopoeia (EP) monograph for Rosuvastatin tablets in under 15 minutes using an isocratic mobile phase of methanol and 0.025% trifluoroacetic acid (TFA). nih.gov
Table 2: UPLC Method for Rosuvastatin and Complete Impurity Profile
| Parameter | Method Details nih.gov |
|---|---|
| Stationary Phase | Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase | Methanol:0.025% Trifluoroacetic Acid (55:45, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 55 °C |
| Detection | 240 nm |
| Run Time | < 15 min |
The enhanced speed and resolution offered by UPLC make it an invaluable tool for high-throughput screening and quality control in the pharmaceutical manufacturing process. ijcrt.org
Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment
The synthesis of Rosuvastatin and its intermediates like this compound results in chiral molecules. The therapeutic activity resides in a specific diastereomer, (3R, 5S), making the detection and quantification of other stereoisomers, such as the (3S, 5R) enantiomer or (3R, 5R) and (3S, 5S) diastereoisomers, a critical analytical challenge. waters.com Chiral chromatography is the definitive technique for assessing enantiomeric and diastereomeric purity.
The success of a chiral separation hinges on the selection of an appropriate Chiral Stationary Phase (CSP). For Rosuvastatin and its analogues, polysaccharide-based CSPs are the most effective and widely used. nih.govnih.gov These CSPs are typically derived from cellulose (B213188) or amylose (B160209) that has been functionalized with carbamate (B1207046) derivatives, such as tris(3,5-dimethylphenylcarbamate). waters.comnih.gov
Commercially available columns like CHIRALPAK® and Lux® series are frequently employed. The selection strategy involves screening different polysaccharide derivatives to find the one that provides the best chiral recognition. For example, CHIRALPAK IB, which contains cellulose tris(3,5-dimethylphenylcarbamate) bonded to silica (B1680970) gel, has proven effective in resolving the enantiomers of Rosuvastatin. ijpda.orgnih.gov Similarly, CHIRALPAK IC and Lux Amylose-2 columns have also been utilized. ijpda.orgdntb.gov.uagoogle.com The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte enantiomers and the chiral selector. eijppr.com
Table 3: Chiral Stationary Phases for Rosuvastatin Enantiomer Separation
| Chiral Stationary Phase (CSP) | Base Polymer | Derivative | Application Example |
|---|---|---|---|
| CHIRALPAK IB | Cellulose | tris(3,5-dimethylphenylcarbamate) | Resolution of Rosuvastatin enantiomer and lactone impurity. ijpda.orgnih.gov |
| CHIRALPAK IC | Cellulose | tris(3,5-dichlorophenylcarbamate) | Screened for Rosuvastatin enantiomer separation. ijpda.orggoogle.com |
| Trefoil CEL1 | Cellulose | tris(3,5-dimethylphenylcarbamate) | Used with UPC² for rapid enantiopurity determination. waters.com |
| Lux Amylose-2 | Amylose | tris(5-chloro-2-methylphenylcarbamate) | Simultaneous chemo- and enantioselective analysis. dntb.gov.ua |
Once a suitable CSP is selected, the mobile phase composition must be optimized to achieve the desired enantioselectivity and resolution. Normal-phase chromatography is commonly used for these separations. The mobile phase typically consists of an alkane (like n-heptane or n-hexane) and an alcohol modifier (such as 2-propanol or ethanol). ijpda.orgnih.gov
The concentration of the alcohol modifier is a critical parameter; adjusting its percentage can significantly impact retention times and the resolution between enantiomers. ijpda.org Furthermore, the addition of a small amount of an acidic additive, like trifluoroacetic acid (TFA), is often necessary to improve peak shape and enhance resolution, particularly for acidic analytes. ijpda.orgnih.govregistech.com One optimized method uses a mobile phase of n-heptane, 2-propanol, and TFA in an 85:15:0.1 (v/v/v) ratio on a CHIRALPAK IB column, which successfully resolved the enantiomer of Rosuvastatin with a resolution factor greater than 2.0. ijpda.org Another method employed n-hexane, dichloromethane, 2-propanol, and TFA (82:10:8:0.2 v/v/v/v) to achieve separation. nih.gov
Spectroscopic and Spectrometric Characterization Methods for Structural Elucidation
While chromatography excels at separation and quantification, spectroscopic and spectrometric techniques are indispensable for the definitive structural confirmation of this compound. Suppliers of this compound as a reference standard provide a comprehensive Certificate of Analysis that includes data from these methods to confirm the compound's identity and structure. synthinkchemicals.combiocrick.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton NMR (¹H-NMR) is used to confirm the molecular structure by identifying the chemical environment of all protons. The spectrum of this compound would show characteristic signals, including a distinct singlet peak around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl ester group, along with complex multiplets for the aliphatic chain and aromatic protons.
Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₂₆H₃₆FN₃O₆S), the expected molecular weight is 537.64 g/mol . synthinkchemicals.com Mass spectrometry would confirm this by showing a corresponding molecular ion peak (e.g., [M+H]⁺ at m/z 538.2).
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) of the ester, sulfonyl (S=O), and C-F groups.
Together, these analytical techniques provide a comprehensive characterization of this compound, ensuring its identity, purity, and quality for use as a reference standard in the development of Rosuvastatin. nbinno.com
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Impurity Identification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. rfi.ac.uk For this compound, which has a molecular formula of C₂₆H₃₆FN₃O₆S and a molecular weight of 537.64 g/mol , MS is instrumental for its initial identification. lookchem.comsynthinkchemicals.comscbt.com
Tandem mass spectrometry (MS/MS) further fragments the molecular ion into smaller product ions, creating a unique fragmentation pattern that serves as a structural fingerprint. In a typical LC-MS/MS analysis of rosuvastatin, the precursor-to-product ion transition monitored is often m/z 482.20 → m/z 288.20. For this compound (m/z 538.2 [M+H]⁺), characteristic fragmentation would involve the neutral loss of the tert-butyl group and subsequent fragmentation of the rosuvastatin core structure. This allows for highly selective and sensitive detection, which is crucial for identifying and quantifying it as a process impurity in the final drug substance. High-resolution mass spectrometry (HRMS) techniques like Time-of-Flight (TOF) MS provide highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments, which is invaluable for the structural elucidation of unknown impurities and degradation products. researchgate.netnih.gov
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₃₆FN₃O₆S | lookchem.comsynthinkchemicals.comscbt.com |
| Molecular Weight | 537.64 g/mol | lookchem.comsynthinkchemicals.comscbt.com |
| Common Adduct (Positive ESI) | [M+H]⁺ | |
| Expected Precursor Ion (m/z) | 538.2 | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation
While mass spectrometry provides excellent information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural confirmation. nih.gov A complete characterization data package for this compound typically includes ¹H-NMR data. synthinkchemicals.com
¹H-NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule. For this compound, the most distinctive feature in the ¹H-NMR spectrum would be a sharp singlet peak integrating to nine protons, characteristic of the magnetically equivalent protons of the tert-butyl ester group. Further analysis of the chemical shifts, coupling constants, and integration of other signals in the spectrum would confirm the presence of the dihydroxyhept-6-enoic acid side chain and the substituted pyrimidine (B1678525) ring system, matching the established structure of rosuvastatin. Similarly, ¹³C-NMR would show a characteristic signal for the quaternary carbon and the methyl carbons of the tert-butyl group, alongside signals corresponding to the rest of the molecule's carbon framework. The combined use of 1D and 2D NMR techniques allows for the complete assignment of all proton and carbon signals, providing definitive proof of the compound's structure.
UV-Visible Spectroscopy for Quantitative Analysis and Purity Assessment
UV-Visible spectroscopy is a robust and widely used technique for the quantitative analysis of compounds containing chromophores. The substituted pyrimidine ring in the this compound structure absorbs ultraviolet radiation, making this method suitable for its quantification. unesp.br This technique is most commonly used as a detection method coupled with High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). nih.gov
The wavelength of maximum absorbance (λmax) for rosuvastatin and its derivatives is typically in the range of 240-252 nm. nih.govnih.govijpab.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The linearity of this method for rosuvastatin has been demonstrated over various concentration ranges, consistently yielding high correlation coefficients (r² > 0.999). innovareacademics.inwho.int This validated linear relationship allows for the accurate determination of this compound concentration in samples for purity assessment and content uniformity. humanjournals.com
Table 2: Linearity Data from UV-Spectrophotometric Methods for Rosuvastatin
| Concentration Range (µg/mL) | Correlation Coefficient (r²) | Source |
|---|---|---|
| 2–12 | 0.999 | innovareacademics.in |
| 3.125–100 | 0.9997 | who.int |
| 8–16 | 0.992 | humanjournals.com |
Application of Hyphenated Techniques in Comprehensive Analytical Characterization (e.g., LC-MS/MS, UPLC-QToF-MS)
Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the comprehensive analysis of pharmaceutical compounds in complex matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone for both quantification and identification. researchgate.net The liquid chromatography step separates this compound from the API (rosuvastatin) and other related impurities. nih.gov Reversed-phase columns, such as C18, are commonly used with a mobile phase consisting of an organic solvent like acetonitrile or methanol and an aqueous buffer. nih.gov Following separation, the eluent is introduced into the mass spectrometer. Operating in Multiple Reaction Monitoring (MRM) mode, the instrument is set to detect a specific precursor-to-product ion transition, providing exceptional selectivity and sensitivity for quantification, even at very low levels. thermofisher.com
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS) combines the high separation efficiency of UPLC with the high-resolution mass accuracy of a QToF mass analyzer. nih.gov This technique is particularly powerful for identifying unknown impurities and degradation products. nih.gov The high mass accuracy allows for the confident determination of elemental compositions, which is a critical step in elucidating the structures of novel compounds formed under stress conditions or as synthetic by-products. nih.gov
Rigorous Method Validation Parameters and Adherence to Regulatory Guidelines for Analytical Procedures (e.g., International Conference on Harmonization (ICH) Guidelines)
To ensure that an analytical method is suitable for its intended purpose, it must be rigorously validated according to regulatory guidelines, such as those from the International Conference on Harmonization (ICH), specifically the Q2(R2) guideline. nih.govich.orgwjpls.orgijpbs.com Validation demonstrates that the procedure is reliable, reproducible, and accurate for the analysis of this compound.
The key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) close to 1.0 is expected. ich.org
Accuracy: The closeness of the test results to the true value, often determined by recovery studies where a known amount of standard is spiked into a sample. Recoveries are typically expected to be within 98.0% to 102.0%. nih.gov
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, analysts, or equipment). The Relative Standard Deviation (%RSD) for precision studies should typically be not more than 2%. wjpls.orgmdpi.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition, temperature), providing an indication of its reliability during normal usage. innovareacademics.inwho.int
Table 3: Summary of ICH Method Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | No interference from blank, placebo, or other impurities at the analyte's retention time. | Peak purity and resolution are adequate. |
| Linearity | Proportionality of signal to concentration. | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | Closeness to the true value. | % Recovery between 98.0% and 102.0% |
| Precision (%RSD) | Agreement among a series of measurements. | %RSD ≤ 2.0% |
| LOD/LOQ | Lowest detectable/quantifiable concentration. | Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1 |
| Robustness | Resistance to small, deliberate changes in method parameters. | System suitability parameters remain within limits; %RSD ≤ 2.0% |
Solid State Chemistry and Crystallization Behavior of Tert Butyl Rosuvastatin
Development of Crystallization Strategies for Enhanced Purity and Efficient Isolation
To address these purification challenges, specific crystallization strategies have been developed to enhance purity and enable efficient isolation. Initial attempts at crystallization from common solvents like methanol (B129727), isopropanol (B130326), or mixtures of toluene-hexane did not successfully yield a substantially pure compound . This necessitated the development of a more effective purification method.
A robust strategy involves the crystallization of the acetonide-protected tert-butyl ester of rosuvastatin (B1679574) from a select group of solvents, including n-butanol, sec-butanol, tert-butanol (B103910), and ethanol (B145695) . The process involves heating the intermediate in the chosen solvent to ensure complete dissolution, followed by a series of controlled cooling steps. This gradual cooling, potentially with the addition of seeding material, facilitates the formation of well-defined crystals, leading to efficient isolation of a high-purity product. In some cases, an additional recrystallization step can be employed to achieve even higher levels of purity . These developed strategies are crucial for producing an intermediate that meets the stringent quality requirements for API synthesis.
Investigation of the Influence of Solvent Systems and Crystallization Conditions on Yield and Purity
The choice of solvent and the precise control of crystallization conditions are paramount in determining the final yield and purity of tert-butyl rosuvastatin. Research has shown that while solvents like methanol and isopropanol are used in related processes, they are less effective for removing specific impurities from the tert-butyl ester intermediate .
The most significant advancement has been the identification of n-butanol as a particularly effective crystallization solvent . A detailed procedure using n-butanol involves heating a mixture of the crude product and the solvent to between 70-80°C, followed by a structured cooling profile. This controlled temperature reduction is critical for maximizing purity.
Table 1: Exemplary Crystallization Temperature Profile for Acetonide-Protected this compound in n-Butanol
| Step | Temperature Range (°C) | Duration | Purpose |
| 1. Dissolution | 70 - 80 | 45 - 60 minutes | Complete dissolution of the crude product. |
| 2. Cooling & Seeding | 60 - 65 | 60 minutes | Initial cooling; optional seeding to induce crystallization. |
| 3. Crystal Growth | 50 - 55 | 60 minutes | Controlled crystal growth. |
| 4. Further Cooling | 30 - 35 | 60 minutes | Continued crystallization and yield maximization. |
| 5. Final Cooling | -5 - 0 | - | Maximizing precipitation before filtration. |
| This table is based on data from a patented crystallization process . |
The effectiveness of this method is demonstrated by the significant improvement in the purity of the intermediate. The process consistently yields a product with a purity of at least 95% by HPLC, and in specific examples, purities of 98.96% and 99.54% have been achieved .
Table 2: Impact of Crystallization on the Purity of Acetonide-Protected this compound
| Sample | Purity Measurement Method | Purity Level |
| Crude Product | HPLC | 93.3% |
| After Crystallization in n-Butanol | HPLC | > 95% |
| Specific Batch 1 after Crystallization | HPLC | 98.96% |
| Specific Batch 2 after Crystallization | HPLC | 99.54% |
Other solvent systems, such as alcohol-water-ether mixtures, have also been explored for purifying related rosuvastatin intermediates, highlighting the broad investigation into optimizing solid-state purification .
Assessment of Crystallinity, Polymorphism, and Amorphous Forms in Pharmaceutical Intermediate Development
The solid-state form of a pharmaceutical substance is a critical attribute, as different forms can exhibit distinct physical and chemical properties, such as solubility, stability, and bioavailability . Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key consideration in pharmaceutical development . For an intermediate like this compound, controlling its solid state is essential for ensuring the consistency and quality of the final API .
The acetonide-protected tert-butyl ester of rosuvastatin has been successfully isolated as a distinct crystalline solid . The crystalline nature of this intermediate is advantageous for purification and stability during storage and handling. The specific crystalline form obtained from crystallization in n-butanol has been characterized by X-ray Powder Diffraction (XRPD), which provides a unique fingerprint of the crystal structure.
Table 3: Characteristic XRPD Peaks for Crystalline Acetonide-Protected this compound
| Peak Position (2θ ±0.2°) |
| 6.80 |
| 7.60 |
| 11.24 |
| 15.24 |
| 19.14 |
| 21.42 |
| This table presents the primary characteristic peaks as identified in patent literature . |
In contrast to the crystalline intermediate, the final API, rosuvastatin calcium, is often formulated in an amorphous form. Amorphous solids lack long-range molecular order and typically exhibit higher solubility and faster dissolution rates compared to their crystalline counterparts—a desirable trait for a drug like rosuvastatin, which has low intrinsic solubility .
Therefore, the development of a highly pure, stable crystalline form of the this compound intermediate is a crucial step. It ensures that impurities are purged effectively before conversion to the final product, thereby enabling the production of substantially pure amorphous rosuvastatin calcium that meets regulatory standards . The careful assessment and control of the solid-state properties of this key intermediate are fundamental to the successful and reproducible manufacturing of the final drug substance.
Stability Studies and Degradation Kinetics Pertaining to Tert Butyl Rosuvastatin
Design and Execution of Forced Degradation Studies to Identify Degradation Pathways
Forced degradation, or stress testing, is a critical process in pharmaceutical development designed to identify the likely degradation products of a substance. This helps in developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule. A typical forced degradation study for an intermediate like tert-Butyl rosuvastatin (B1679574) would be designed to expose it to a variety of stress conditions more severe than accelerated stability conditions.
The design of such a study would involve subjecting solutions of tert-Butyl rosuvastatin to the following conditions:
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 N to 1 N Hydrochloric acid) at room and elevated temperatures. For rosuvastatin calcium, acid hydrolysis is a known degradation pathway, leading to the formation of specific degradation products. scispace.comrsc.org The ester group of this compound would also be susceptible to acid-catalyzed hydrolysis.
Base Hydrolysis: Exposure to a basic solution (e.g., 0.1 N to 1 N Sodium hydroxide) at various temperatures. The ester linkage in this compound is expected to be labile under basic conditions, leading to hydrolysis. Studies on rosuvastatin itself show some degradation under alkaline conditions. nih.gov
Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), to simulate potential oxidation. Rosuvastatin has been shown to degrade under oxidative stress, with one major degradation product proposed to be rosuvastatin-N-oxide. scispace.comrsc.org
Photolytic Degradation: Exposure of the solid compound and its solutions to ultraviolet (UV) and visible light to assess photosensitivity. Rosuvastatin is known to be sensitive to photolysis. scispace.com
Thermal Degradation: Subjecting the solid compound to high temperatures (e.g., 60-80°C) to evaluate its thermal stability. scispace.comnih.gov
Throughout the execution of these studies, samples would be collected at various time points and analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), coupled with a detector like a photodiode array (PDA) and often a mass spectrometer (MS) to identify and characterize the degradation products formed. rsc.orgscielo.br
Determination of Kinetics of Formation or Degradation under Various Stress Conditions
Following the identification of degradation pathways, kinetic studies would be performed to determine the rate at which this compound degrades or its degradation products form under specific stress conditions. This information is vital for predicting the shelf-life and determining appropriate storage conditions.
The kinetics of degradation are typically determined by monitoring the concentration of the parent compound and the degradation products over time. The data is then analyzed to determine the order of the reaction (e.g., zero-order, first-order, or second-order). For many drug degradation processes, the reaction follows first-order kinetics, where the rate of degradation is directly proportional to the concentration of the drug. researchgate.net
For example, in the case of rosuvastatin calcium's degradation to its lactone form, the process has been found to follow first-order kinetics. researchgate.net A similar kinetic analysis for this compound would involve:
Maintaining constant stress conditions (e.g., temperature, pH, concentration of the stressor).
Withdrawing samples at predetermined intervals.
Quantifying the amount of remaining this compound.
Plotting the natural logarithm of the concentration of this compound versus time. If the plot is linear, the degradation follows first-order kinetics, and the negative of the slope gives the apparent rate constant (k).
The Arrhenius equation could then be used to evaluate the effect of temperature on the degradation rate, allowing for the prediction of degradation at different temperatures.
The table below summarizes the typical stress conditions that would be applied in a forced degradation study. While specific degradation percentages for this compound are not available, the table reflects conditions used for rosuvastatin calcium, which would serve as a starting point for studying its tert-butyl ester intermediate. scispace.comnih.govdergipark.org.tr
| Stress Condition | Typical Reagent/Condition | Duration | Expected Outcome for an Ester like this compound |
|---|---|---|---|
| Acidic Hydrolysis | 0.1 N HCl at 80°C | Up to 20 hours | Significant degradation via hydrolysis of the tert-butyl ester. |
| Alkaline Hydrolysis | 0.1 N NaOH at 80°C | Up to 30 minutes | Rapid and significant degradation via saponification of the ester. |
| Oxidative Degradation | 3-30% H₂O₂ at room temperature | Up to 24 hours | Potential for oxidation at various sites on the molecule. |
| Photolytic Degradation | Exposure to UV/Vis light (ICH Q1B) | Variable | Potential for degradation, as the parent rosuvastatin molecule is photosensitive. |
| Thermal Degradation | Solid state at 100°C | Up to 24 hours | Generally more stable, but some degradation may occur. |
Regulatory and Quality Control Implications of Tert Butyl Rosuvastatin
Significance in Impurity Profiling and Establishment of Specification Limits in Pharmaceutical Product Development
Impurity profiling is a cornerstone of pharmaceutical development, aimed at identifying and quantifying all potential impurities in an active pharmaceutical ingredient (API) and the finished drug product. nih.govchemicea.com Tert-butyl rosuvastatin (B1679574) is significant in this process as it is a known process-related impurity that can arise during the synthesis of Rosuvastatin. synthinkchemicals.compharmaffiliates.com Its detection and control are essential for ensuring the quality, safety, and consistency of the final drug product.
The establishment of specification limits for impurities like tert-butyl rosuvastatin is a critical regulatory requirement. These limits define the maximum acceptable level of an impurity in the drug substance and drug product. The process involves:
Identification: Utilizing advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), to detect and identify the presence of this compound in production batches. scielo.brijrrr.com
Characterization: Confirming the structure of the impurity, often through spectroscopic methods, to ensure it is indeed this compound.
Quantification: Developing and validating robust analytical methods to accurately measure the concentration of this compound. nih.govnih.gov
Setting Limits: Establishing acceptance criteria based on data from preclinical studies, clinical trial batches, manufacturing consistency, and stability studies, all within the framework of regulatory guidelines. ich.org
Below is a table summarizing typical parameters evaluated during the validation of an analytical method for impurity profiling, in accordance with ICH guidelines.
| Validation Parameter | Objective | Typical Acceptance Criteria for Impurity Quantification |
| Specificity | To ensure the analytical method can distinguish the impurity from the API and other components. | Peak purity of API and impurity peaks demonstrated; no interference from placebo or other impurities. |
| Limit of Detection (LOD) | The lowest amount of the impurity that can be detected but not necessarily quantitated. | Typically a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of the impurity that can be quantitatively determined with suitable precision and accuracy. | Typically a signal-to-noise ratio of 10:1; RSD for precision at LOQ should be <10%. nih.gov |
| Linearity | To demonstrate a proportional relationship between the concentration of the impurity and the analytical response. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the test results to the true value, often assessed through recovery studies. | Recovery typically between 80% and 120% of the true value over the analytical range. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-assay) and Intermediate Precision (inter-assay) Relative Standard Deviation (RSD) should be within established limits. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results from variations in parameters like mobile phase composition, pH, column temperature, etc. |
Qualification and Certification of this compound as a Reference Standard for Rosuvastatin Quality Control
A reference standard is a highly purified and well-characterized compound used as a measurement benchmark in analytical tests. This compound's high purity and well-defined chemical structure make it an ideal reference standard for the quality control of Rosuvastatin. nbinno.com Its role is fundamental in ensuring the accuracy and reliability of analytical methods used to test the API and finished products. synthinkchemicals.com
The qualification and certification of this compound as a reference standard is a meticulous process involving:
Structural Elucidation: Unambiguous confirmation of its chemical structure using techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Purity Assessment: Determination of purity using high-resolution chromatographic techniques (e.g., HPLC, UPLC). A purity of over 98% is often required for a reliable standard. nbinno.com
Characterization: Comprehensive analysis of its physicochemical properties.
Certification: Issuance of a Certificate of Analysis (CoA) that documents its identity, purity, potency, and other critical data. synthinkchemicals.com This certificate confirms its suitability for use as a reference material in GMP-compliant quality control. synthinkchemicals.com
As a certified reference standard, this compound is used in several key quality control applications:
Impurity Identification: By comparing the retention time of a peak in a sample chromatogram to that of the this compound reference standard, analysts can positively identify its presence.
Accurate Quantification: The reference standard is used to create a calibration curve, allowing for the precise measurement of the amount of this compound impurity in a test sample.
Method Validation: It is essential for validating the specificity, accuracy, and precision of analytical methods designed to monitor rosuvastatin impurities. scielo.brijrrr.com
Role in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Submissions for Generic Drug Development
For generic drug manufacturers, demonstrating pharmaceutical equivalence to a reference listed drug (RLD) is paramount for gaining regulatory approval. fda.govfda.gov This involves submitting an Abbreviated New Drug Application (ANDA) to regulatory bodies like the U.S. Food and Drug Administration (FDA). ecfr.govnih.gov A critical component of the ANDA is the Chemistry, Manufacturing, and Controls (CMC) section, which must include a thorough impurity profile of the generic API.
The Drug Master File (DMF) is a confidential submission to the FDA containing detailed information about the facilities, processes, or articles used in the manufacturing, processing, packaging, and storing of a drug. pharmacompass.com API manufacturers often submit a DMF, which is then referenced in the ANDAs of their customers.
This compound plays a crucial role in both ANDA and DMF submissions:
Demonstrating Process Control: By identifying and controlling impurities like this compound, a generic manufacturer demonstrates a robust and consistent manufacturing process equivalent to that of the innovator.
Comparative Impurity Profiling: The impurity profile of the generic rosuvastatin, including the levels of this compound, is compared to that of the RLD. The levels must be within acceptable limits.
Regulatory Scrutiny: Regulatory agencies meticulously review the data on identified and unidentified impurities. Providing comprehensive data on known impurities like this compound, supported by its reference standard, facilitates a smoother review process. synthinkchemicals.com
In essence, the proper identification, quantification, and control of this compound are non-negotiable elements in the regulatory filings for generic rosuvastatin, serving as key evidence of the product's quality and safety.
Compliance with International Harmonization Guidelines (ICH) for Impurity Control and Analytical Method Development
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides globally recognized guidelines for pharmaceutical development and regulation. Compliance with these guidelines is mandatory for drug approval in major markets like the Europe, Japan, and the United States.
The management of this compound as an impurity is directly governed by several key ICH guidelines:
ICH Q3A(R2) - Impurities in New Drug Substances: This guideline establishes thresholds for reporting, identifying, and qualifying impurities. ich.orgeuropa.eu For any impurity like this compound found in new drug substances, its level dictates the necessary regulatory action.
ICH Q3B(R2) - Impurities in New Drug Products: This guideline focuses on degradation products but also reinforces the principles of impurity control in the final dosage form. fda.goveuropa.eu If this compound is also a degradation product, this guideline becomes directly applicable.
ICH Q2(R1) - Validation of Analytical Procedures: This guideline provides a framework for validating the analytical methods used to quantify impurities. ijrrr.com Any method used to measure this compound must be validated for parameters like accuracy, precision, specificity, and linearity as stipulated by ICH Q2. ich.org
ICH Q6A - Specifications: This guideline details how to set and justify acceptance criteria for drug substances and drug products. ich.org The specification for this compound in Rosuvastatin API must be established and justified based on the principles outlined in this document.
The table below illustrates the ICH Q3A thresholds that guide the regulatory requirements for an impurity like this compound based on the maximum daily dose of the drug.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Adherence to these ICH guidelines ensures a harmonized, scientific approach to impurity control, guaranteeing that the risks associated with impurities like this compound are appropriately managed to ensure patient safety.
Q & A
Q. What are the recommended analytical methods for quantifying tert-Butyl rosuvastatin in complex biologic matrices?
Methodological Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used, employing columns like Zorbax Eclipse XDB-C8 and mobile phases such as tert-butyl methyl ether/n-hexane (70:30 v/v) for separation. Validation parameters (precision, accuracy, LOD/LOQ) should follow ICH guidelines, with internal standards like atorvastatin or rosuvastatin-d6 to improve reliability . Spectrofluorometric methods are also viable for bulk analysis but require pH optimization to avoid interference from excipients .
Q. How should researchers characterize the structural identity and purity of this compound intermediates?
Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) with high-resolution mass spectrometry (HRMS) for structural confirmation. For purity, use differential scanning calorimetry (DSC) to assess crystallinity and HPLC with diode-array detection (DAD) to quantify impurities (>98% purity threshold). Reference pharmacopeial standards (e.g., European Pharmacopoeia 8.4) for validation .
Q. What experimental protocols are essential for stability studies of this compound under varying storage conditions?
Methodological Answer: Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation products via stability-indicating HPLC methods. Use forced degradation (acid/alkaline hydrolysis, oxidative stress) to identify major degradation pathways. Report impurities using peak purity analysis and confirm structures via LC-MS/MS .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the synthesis yield of this compound intermediates?
Methodological Answer: Apply central composite design (CCD) to evaluate critical factors (e.g., reaction temperature, catalyst concentration, solvent polarity). Use response surface methodology (RSM) to model interactions and predict optimal conditions. For example, a CCD with three levels for microcrystalline cellulose and cross carmellose sodium significantly improved tablet hardness and drug release in formulation studies .
Q. What strategies enhance the bioavailability of this compound in poorly soluble formulations?
Methodological Answer: Develop self-nanoemulsifying drug delivery systems (SNEDDS) using solubility screening in lipids (e.g., Capryol™ 90) and surfactants (e.g., Cremophor® EL). Optimize via ternary phase diagrams and characterize droplet size (<50 nm) using dynamic light scattering (DLS). Validate in vitro release profiles and correlate with in vivo pharmacokinetic data (Cmax, AUC) .
Q. How can researchers resolve contradictory pharmacokinetic data observed for this compound in preclinical models?
Methodological Answer: Cross-validate assays using isotopically labeled internal standards to minimize matrix effects. Investigate species-specific metabolic differences (e.g., cytochrome P450 isoforms) via liver microsome studies. Use population pharmacokinetic modeling to account for inter-individual variability and identify covariates (e.g., protein binding, enzyme induction) .
Q. What computational approaches predict drug-excipient incompatibilities in this compound formulations?
Methodological Answer: Employ molecular dynamics (MD) simulations to assess hydrogen bonding and Van der Waals interactions between the drug and excipients (e.g., magnesium stearate). Pair this with thermal analysis (TGA/DSC) to detect physicochemical incompatibilities. Validate predictions via stability-indicating HPLC .
Data Analysis & Interpretation
Q. How should researchers statistically analyze variability in this compound assay validation results?
Methodological Answer: Perform ANOVA for inter-day/intra-day precision studies, with acceptance criteria of ≤2% RSD. Use Grubbs’ test to identify outliers in replicate analyses. For robustness, apply Plackett-Burman design to evaluate minor method parameter variations (e.g., flow rate ±0.1 mL/min) .
Q. What methodologies address conflicting dissolution profiles of this compound across biorelevant media?
Methodological Answer: Compare dissolution in FaSSGF (fasted state) versus FeSSIF (fed state) using USP Apparatus II (50 rpm, 37°C). Apply similarity factor (f2) analysis; values >50 indicate profile equivalence. Investigate pH-dependent solubility and surfactant-mediated micellar solubilization mechanisms .
Documentation & Reporting
Q. What are the best practices for documenting synthetic pathways of this compound in compliance with academic journals?
Methodological Answer: Provide step-by-step synthetic procedures with molar ratios, reaction times, and purification methods (e.g., column chromatography with silica gel 60). Include spectral data (IR, NMR) in supplementary files and reference known intermediates using IUPAC nomenclature .
Q. How should researchers present chromatographic data for this compound in manuscripts to ensure reproducibility?
Methodological Answer: Report retention times, peak symmetry factors, and resolution values between critical pairs. Include representative chromatograms in figures with annotated axis labels (time vs. absorbance). For LC-MS/MS, specify ionization mode (ESI+/ESI−) and transition ions (e.g., m/z 482.3 → 258.1 for rosuvastatin) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
